manganese(2+);naphthalene-2-carboxylate

Coating additives Safety and regulatory compliance Occupational toxicology

Manganese(2+);naphthalene-2-carboxylate, commonly referred to as manganese naphthenate or manganese(II) bis(2-naphthoate), is an oil-soluble organometallic salt of naphthenic acid with the molecular formula C₂₂H₁₄MnO₄ and a molecular weight of 397.29 g/mol. It is supplied commercially as a dark brown viscous liquid or hard resinous solid, typically containing 6% w/w manganese in mineral spirits, and is soluble in benzene, toluene, turpentine, and other organic solvents but insoluble in water.

Molecular Formula C22H14MnO4
Molecular Weight 397.3 g/mol
Cat. No. B12321633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemanganese(2+);naphthalene-2-carboxylate
Molecular FormulaC22H14MnO4
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2]
InChIInChI=1S/2C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
InChIKeySGGOJYZMTYGPCH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(2+);naphthalene-2-carboxylate (Manganese Naphthenate) CAS 1336-93-2: Procurement-Relevant Baseline Characterization


Manganese(2+);naphthalene-2-carboxylate, commonly referred to as manganese naphthenate or manganese(II) bis(2-naphthoate), is an oil-soluble organometallic salt of naphthenic acid with the molecular formula C₂₂H₁₄MnO₄ and a molecular weight of 397.29 g/mol [1]. It is supplied commercially as a dark brown viscous liquid or hard resinous solid, typically containing 6% w/w manganese in mineral spirits, and is soluble in benzene, toluene, turpentine, and other organic solvents but insoluble in water . The compound functions principally as an oxidative polymerization catalyst (paint drier) and is widely used in alkyd resin, oil-based, and solvent-borne coating systems to accelerate film formation through autoxidation [1].

Why Manganese(2+);naphthalene-2-carboxylate Cannot Be Freely Interchanged with Cobalt or Other Metal Naphthenates in Scientific and Industrial Procurement


Metal naphthenate driers are not functionally interchangeable despite sharing the same carboxylate ligand scaffold. Cobalt naphthenate acts predominantly as a surface drier, accelerating film formation at the air interface but introducing risks of skinning, wrinkling, and uneven through-cure when used alone [1]. Manganese naphthenate, by contrast, functions primarily as a bottom- and through-drying catalyst, producing more uniform gelation across the film thickness but with slower ambient-temperature surface dry [1]. Furthermore, cobalt soaps face escalating regulatory restrictions under EU REACH legislation due to their probable classification as carcinogens, a pressure that does not apply to manganese-based analogs [2]. Direct substitution without reformulation therefore risks both coating performance defects and future regulatory non-compliance.

Manganese(2+);naphthalene-2-carboxylate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Acute Oral Toxicity: Manganese Naphthenate vs. Cobalt Naphthenate LD50 Comparison

In standard acute oral toxicity testing, manganese(2+);naphthalene-2-carboxylate exhibits an LD50 (rat, oral) exceeding 6000 mg/kg, classifying it as low toxicity by ingestion [1]. By comparison, cobalt naphthenate, the most widely used primary paint drier, has a significantly lower LD50 of 3900 mg/kg (rat, oral), indicating approximately 1.5-fold greater acute oral hazard [2]. This differential supports manganese naphthenate as the safer choice where worker exposure or environmental release potential is elevated.

Coating additives Safety and regulatory compliance Occupational toxicology

Concentration-Dependent Catalytic Activity Anomaly Unique to Manganese Naphthenate in Liquid-Phase Oxidation

A foundational comparative study of metal naphthenate catalysts for liquid-phase p-xylene oxidation demonstrated that manganese naphthenate exhibits a pronounced concentration-dependent activity inversion: p-toluic acid yield increases with catalyst concentration up to a threshold, then rapidly declines to zero at higher loadings [1]. Cobalt and chromium naphthenates, tested under identical conditions, displayed no such abnormal concentration effect [1]. This non-linear behavior is fundamental to process optimization—operating above the critical concentration not only wastes catalyst but can halt product formation entirely.

Catalysis Oxidation chemistry Process development

Coatings Drying Mechanism: Through-Drying (Bottom Cure) vs. Surface-Only Drying Differentiation

Patent literature explicitly distinguishes the drying mechanism of manganese naphthenate from that of cobalt naphthenate: cobalt driers are 'uniquely effective in expediting surface drying' but 'less effective in causing uniform gelation throughout the thickness of the film,' leading to surface skinning and wrinkling defects [1]. Manganese naphthenate is categorized industrially as a 'coatings bottom drying catalyst' that promotes through-cure [2]. This mechanistic divergence means that manganese naphthenate delivers more uniform film hardness development, while cobalt naphthenate provides rapid surface set.

Coating formulation Alkyd resin curing Film formation

Regulatory Liability Differential: REACH Carcinogen Classification Risk for Cobalt vs. Manganese Naphthenate

Cobalt soaps, including cobalt naphthenate, are under active regulatory scrutiny in the European Union with a probable classification as carcinogens under the REACH regulation, driving an industry-wide search for alternatives [1]. Manganese-based driers, including manganese naphthenate, have been directly identified as replacement candidates and are not subject to the same carcinogenicity concerns [1]. This regulatory asymmetry creates a procurement timeline risk: formulators relying on cobalt naphthenate face potential future use restrictions, reformulation costs, and supply-chain disruption, while manganese naphthenate presents a lower regulatory liability profile.

Regulatory compliance REACH Sustainable procurement

Thermal Expansion Coefficient: Manganese Naphthenate vs. General Organic Molecular Benchmark

Manganese(2+);naphthalene-2-carboxylate exhibits a thermal expansion coefficient of 15 × 10⁻⁶ /°C at 20°C, a value reported to be greater than that of most other comparable organic molecules . While no specific head-to-head thermal expansion data for cobalt naphthenate are available in the same source, this property is relevant for applications involving thermal cycling, such as stoving (baking) finishes, where differential expansion between coating and substrate can cause adhesion failure. The elevated thermal expansion coefficient may be an advantage or a constraint depending on the substrate and cure schedule.

Material science Thermal stability Composite formulation

Stoving Application Suitability: Manganese Naphthenate as Cobalt Replacement in Baked Finishes

U.S. Patent 4,631,087 states that 'at atmospheric temperature manganese driers are generally inferior to cobalt driers but they can be used as an alternative to cobalt in industrial paints formulated for stoving applications' [1]. This temperature-dependent performance profile defines a specific procurement niche: manganese naphthenate is the preferred primary drier where coatings are cured under elevated temperature (stoving/baking) conditions, whereas cobalt naphthenate's advantages are confined to ambient-cure systems. In thermosetting coatings, manganese naphthenate additionally improves film toughness and hardness [2].

Industrial coatings Stoving finishes Thermosetting systems

Manganese(2+);naphthalene-2-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Cobalt-Free Alkyd Paint Formulation for REACH-Compliant Coatings

Based on the regulatory liability differential documented in Section 3 [1], manganese naphthenate is the preferred primary drier for alkyd paint manufacturers seeking to eliminate cobalt from their formulations ahead of anticipated REACH carcinogen classification. The compound's lower acute oral toxicity (LD50 > 6000 mg/kg vs. 3900 mg/kg for cobalt naphthenate) further strengthens the safety case for occupational exposure scenarios [2]. Formulators should note that manganese naphthenate's through-drying mechanism differs from cobalt's surface-drying action, and a co-drier (e.g., calcium or zirconium naphthenate) may be needed to balance surface set and through-cure [3].

Industrial Stoving Enamels and Baked Coil Coatings

The temperature-dependent performance profile established in U.S. Patent 4,631,087 [1] supports manganese naphthenate as the superior drier candidate for stoving finishes, where elevated cure temperatures compensate for its lower ambient-temperature activity relative to cobalt. In thermosetting systems, manganese naphthenate additionally contributes to film toughness and hardness development [2]. Procurement specifications for coil coating lines and baked industrial enamels should therefore prioritize manganese over cobalt naphthenate.

Liquid-Phase Oxidation Catalysis with Concentration-Controlled Dosing

The unique concentration-dependent activity anomaly of manganese naphthenate, demonstrated in comparative p-xylene oxidation studies against cobalt and chromium naphthenates [1], makes it suitable for liquid-phase oxidation processes where catalyst loading can be precisely controlled below the activity-inversion threshold. This behavior is absent in cobalt naphthenate, which does not exhibit paradoxical activity suppression at high concentrations. Process chemists must implement strict catalyst concentration monitoring when deploying manganese naphthenate to avoid the yield collapse observed above the critical loading [1].

High-Temperature Composite and Adhesive Formulations Requiring Matched Thermal Expansion

The elevated thermal expansion coefficient of manganese naphthenate (15 × 10⁻⁶ /°C at 20°C) [1] makes it a candidate drier for coating and adhesive formulations applied to substrates with moderate-to-high thermal expansion, such as certain plastics or metal substrates undergoing thermal cycling. While cobalt naphthenate thermal expansion data are not available for direct comparison, manganese naphthenate's documented thermal expansion places it above most organic molecules, a factor that must be modeled in finite-element stress analysis for bonded assemblies subjected to temperature variation [1].

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